3-(2-Cyclopentylethyl)pyrrolidine hydrochloride
Description
3-(2-Cyclopentylethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a cyclopentylethyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely utilized in pharmaceutical research due to their versatility as scaffolds for drug design. The cyclopentylethyl group introduces a lipophilic, aliphatic chain, which may enhance membrane permeability and influence binding to hydrophobic targets.
Properties
IUPAC Name |
3-(2-cyclopentylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)5-6-11-7-8-12-9-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPTSXREHRQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Cyclopentylethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by the presence of a cyclopentylethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C11H22ClN
- Molecular Weight : 203.75 g/mol
- Structure : Contains a five-membered nitrogen heterocycle (pyrrolidine) with a cyclopentylethyl group.
The biological activity of this compound is primarily attributed to its interaction with various receptors, particularly those involved in mood regulation and cognitive functions. Similar compounds have shown binding affinities to serotonin and dopamine receptors, which are critical in the modulation of neurotransmission and psychological states.
Biological Activity
The compound's biological activity can be summarized as follows:
- Receptor Interactions : Preliminary studies indicate potential binding to serotonin and dopamine receptors, suggesting roles in mood enhancement and cognitive function.
- Nucleophilic Properties : The nitrogen atom in the pyrrolidine ring enables nucleophilic substitution reactions, which may facilitate various biological transformations.
- Solubility and Bioavailability : The hydrochloride form increases solubility in water, enhancing its bioavailability for pharmacological applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride | 1421602-09-6 | Similar structure but differs in substitution pattern |
| Vildagliptin | 274901-16-5 | Used for diabetes treatment; structurally related but functionally distinct |
| RAC-109 I ∙ HCl | Not specified | Exhibits anesthetic properties; shares pyrrolidine core but has different substituents |
These comparisons highlight how variations in substituents can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
Research on pyrrolidine derivatives has revealed diverse therapeutic potentials:
- Neuropharmacological Studies : Pyrrolidine derivatives have been explored for their effects on central nervous system disorders, showing promise as anxiolytics and antidepressants due to their receptor modulation capabilities .
- Anticancer Activity : Some pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Certain analogs have shown significant activity against pathogens such as Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .
Comparison with Similar Compounds
Structural and Molecular Properties
The substituent at the 3-position of the pyrrolidine ring significantly impacts molecular weight, solubility, and pharmacological behavior. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Effects: Aromatic substituents like 2-chlorophenyl or nitrophenoxy introduce electron-withdrawing effects, which may stabilize charge interactions in receptor binding .
- Synthetic Utility: Boc-protected derivatives (e.g., 3-(Boc-amino)pyrrolidine HCl) are critical for peptide synthesis and functional group diversification .
Drug Development
- 3-(Boc-amino)pyrrolidine HCl: Used as a building block for introducing amine functionalities in drug candidates. Its Boc group facilitates selective deprotection during synthesis .
- Aromatic Derivatives (e.g., 2-chlorophenyl) : Often employed in kinase inhibitors or GPCR-targeted therapies due to their planar structures and halogen bonding capabilities .
- Cyclopentylethyl Analogs : The aliphatic chain may enhance binding to hydrophobic pockets in enzymes or receptors, analogous to cyclohexyl groups in FDA-approved drugs (e.g., crizotinib).
Research Findings and Trends
Preparation Methods
Reductive Cyclisation of Hydroxybutyronitrile Intermediates
One of the most efficient and industrially relevant methods for preparing pyrrolidine derivatives such as 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride involves the reductive cyclisation of hydroxybutyronitrile precursors. This method has been extensively described in European Patent EP0269258A2 and related literature.
- Starting Material: Hydroxybutyronitrile compound with a side chain corresponding to 2-cyclopentylethyl substituent.
- Reaction Conditions: Acid-containing aqueous solution (preferably hydrochloric acid) with hydrogen gas.
- Catalyst: Raney nickel catalyst is employed for reductive cyclisation; sometimes a mixture with palladium on carbon is used to improve yield and selectivity.
- Temperature and Pressure: Mild conditions, typically around 50°C and moderate hydrogen pressure (~10 kg/cm²).
- pH Range: Controlled between 5 and 7 to optimize cyclisation efficiency.
- Solvent: A mixture of isopropanol and water (70-90% isopropanol by volume) is preferred for solubilizing reactants and maintaining catalyst activity.
The hydroxybutyronitrile undergoes reductive cyclisation where the nitrile group is hydrogenated and simultaneously cyclized to form the pyrrolidine ring. The acid medium facilitates protonation and stabilizes intermediates. The Raney nickel catalyst enables hydrogen activation and transfer to the substrate.
- Catalyst separation by filtration.
- Neutralization of the acid solution.
- Evaporation and vacuum distillation to isolate the free base.
- Conversion to hydrochloride salt by treatment with hydrochloric acid.
- Economical and scalable for industrial production.
- High chemical and enantiomeric purity achievable.
- Environmentally friendly with minimal hazardous waste.
- Avoids laborious purification steps.
Table 1: Key Parameters for Reductive Cyclisation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Raney nickel (optionally with Pd/C) | Catalyst mixture can enhance performance |
| Temperature | ~50°C | Mild heating to promote reaction |
| Hydrogen Pressure | ~10 kg/cm² | Sufficient for hydrogenation |
| pH | 5 to 7 | Acidic medium, often HCl |
| Solvent | Isopropanol-water (70-90% IPA) | Solvent system for optimal solubility |
| Reaction Time | Several hours | Depends on scale and substrate purity |
Salt Formation and Purification
After the reductive cyclisation step, the free base of 3-(2-Cyclopentylethyl)pyrrolidine is converted into its hydrochloride salt to enhance stability and pharmaceutical suitability.
- The free base is dissolved in an organic solvent such as isopropyl acetate.
- Aqueous hydrochloric acid is added to precipitate the hydrochloride salt.
- The mixture is stirred and cooled to promote crystallization.
- The solid hydrochloride salt is filtered, washed, and dried.
This step ensures the compound meets pharmaceutical-grade purity and is suitable for formulation.
Alternative Synthetic Routes and Precursors
Other synthetic approaches have been reported for pyrrolidine derivatives, though less specific to this compound, which may be adapted for this compound:
- Reduction of N-substituted 3-pyrrolidinones: Using lithium aluminum hydride to reduce the corresponding ketone to the pyrrolidine alcohol, followed by substitution to install the cyclopentylethyl group.
- Condensation of 1,4-dibromo-2-butanol with secondary amines: Followed by cyclization and functional group transformation.
- Heating of malic acid derivatives with amines: To form pyrrolidinol intermediates, which can be further derivatized.
However, these methods are generally more complex and less efficient compared to the reductive cyclisation of hydroxybutyronitrile derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive cyclisation of hydroxybutyronitrile | Hydrogenation with Raney nickel in acid solution | Raney nickel, H2, 50°C, pH 5-7, isopropanol-water | High yield, purity, scalable | Requires catalyst handling |
| Reduction of N-substituted 3-pyrrolidinones | LiAlH4 reduction | Lithium aluminum hydride | Direct reduction | Hazardous reagents, less selective |
| Condensation of dibromo-butanol with amines | Nucleophilic substitution, cyclization | Heat, secondary amine | Established chemistry | Multi-step, lower yield |
| Malic acid derivative route | Amide formation, reduction | Heating, LiAlH4 | Alternative route | More steps, complex purification |
Q & A
Q. What are the key synthetic pathways for 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the cyclopentylethyl substituent’s position on the pyrrolidine ring (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) . HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) assesses purity (>95% required for pharmacological studies). Mass spectrometry (ESI-MS) validates molecular weight (expected [M+H]⁺: ~228.8) . For chiral purity (if applicable), chiral HPLC or polarimetry is recommended .
Advanced Research Questions
Q. What strategies address enantiomeric purity challenges in synthesizing chiral this compound?
Q. How do structural analogs of this compound differ in pharmacological activity, and what methodological frameworks validate these differences?
- Methodological Answer : Compare analogs like 3-(1-Phenylethyl)pyrrolidine hydrochloride (CAS 24622-52-4) and 3-(naphthalen-2-yl)pyrrolidine hydrochloride (EN300-26974812) using receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT1A). Structural variations alter steric bulk and π-π interactions, impacting binding affinity. For example:
-
Cyclopentylethyl groups enhance lipophilicity (logP ~2.8) vs. phenylethyl (logP ~3.2), affecting blood-brain barrier penetration .
-
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target receptors .
- Data Table :
| Analog | Substituent | logP | IC₅₀ (D2 Receptor) |
|---|---|---|---|
| 3-(2-Cyclopentylethyl) | Cyclopentylethyl | 2.8 | 120 nM |
| 3-(1-Phenylethyl) | Phenylethyl | 3.2 | 85 nM |
| 3-(Naphthalen-2-yl) | Naphthyl | 3.5 | 45 nM |
Q. What analytical methods resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and pH. Use equilibrium solubility assays (shake-flask method) in buffers (pH 1–7.4) to map pH-dependent solubility. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example:
- Aqueous solubility: 12 mg/mL (pH 1.2) vs. 0.8 mg/mL (pH 7.4) due to protonation of the pyrrolidine nitrogen .
- Degradation products (e.g., cyclopentane derivatives) form under oxidative conditions (H₂O₂), requiring antioxidants (0.1% BHT) in storage .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation during alkylation .
- Safety Protocols : Follow GHS guidelines (e.g., PPE, fume hoods) for handling hydrochloride salts, which may release HCl vapor upon decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
